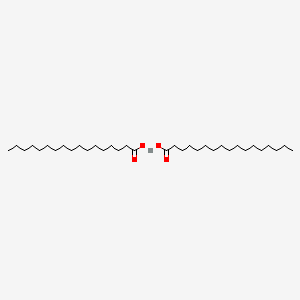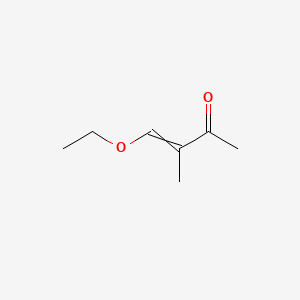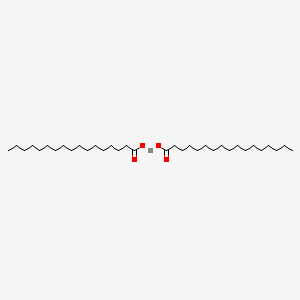
(E)-5-(phenyldiazenyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(phenyldiazenyl)benzene-1,3-diol, also known as Sudan I, is an azo compound characterized by its vivid red-orange color. It is primarily used as a dye and has applications in various industries, including textiles, plastics, and food. due to its potential carcinogenic properties, its use in food products has been banned in many countries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(phenyldiazenyl)benzene-1,3-diol typically involves the diazotization of aniline followed by a coupling reaction with resorcinol. The reaction conditions often require an acidic medium, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with resorcinol in an alkaline medium to produce the final azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(phenyldiazenyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group results in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-5-(phenyldiazenyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its effects on cellular processes and potential as a biological stain.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
Industry: Utilized in the development of new dyes and pigments.
Wirkmechanismus
The mechanism of action of (E)-5-(phenyldiazenyl)benzene-1,3-diol involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA, proteins, and lipids, contributing to its carcinogenic properties. The compound also undergoes metabolic activation in the liver, forming reactive intermediates that can bind to DNA and induce mutations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sudan II: Another azo dye with similar applications but different chemical structure.
Sudan III: Used as a dye with a slightly different color profile.
Sudan IV: Similar in structure but used in different industrial applications.
Uniqueness
(E)-5-(phenyldiazenyl)benzene-1,3-diol is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its potential carcinogenicity also sets it apart from some other azo dyes, leading to more stringent regulations on its use .
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
5-phenyldiazenylbenzene-1,3-diol |
InChI |
InChI=1S/C12H10N2O2/c15-11-6-10(7-12(16)8-11)14-13-9-4-2-1-3-5-9/h1-8,15-16H |
InChI-Schlüssel |
AKEJWZBTXCLPTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)



![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)


![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)


